1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine 1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine
Brand Name: Vulcanchem
CAS No.: 16987-28-3
VCID: VC0231553
InChI: InChI=1S/C17H27N3/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-20-13-7-5-6-8-14-20/h9-12,15H,3-8,13-14H2,1-2H3/b18-15-
SMILES: CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2
Molecular Formula: H8N3O13Sc
Molecular Weight: 273.4 g/mol

1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine

CAS No.: 16987-28-3

Main Products

VCID: VC0231553

Molecular Formula: H8N3O13Sc

Molecular Weight: 273.4 g/mol

1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine - 16987-28-3

CAS No. 16987-28-3
Product Name 1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine
Molecular Formula H8N3O13Sc
Molecular Weight 273.4 g/mol
IUPAC Name 4-[(Z)-azepan-1-yliminomethyl]-N,N-diethylaniline
Standard InChI InChI=1S/C17H27N3/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-20-13-7-5-6-8-14-20/h9-12,15H,3-8,13-14H2,1-2H3/b18-15-
Standard InChIKey DBJDUPSNGKBPPH-SDXDJHTJSA-N
Isomeric SMILES CCN(CC)C1=CC=C(C=C1)/C=N\N2CCCCCC2
SMILES CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2
Synonyms 1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine
PubChem Compound 6255357
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator